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Compound of Interest |

4-(Benzyloxy)-3-
Compound Name:
methylbenzaldehyde
CAS No.: 158771-31-4
Cat. No.: B2355410

Executive Summary

4-(Benzyloxy)-3-methylbenzaldehyde (CAS: 158771-31-4) is a critical intermediate in the
synthesis of complex pharmaceutical scaffolds, including ALK inhibitors and optically active
phenylpropionic acids. Its structural integrity hinges on two key features: the O-benzylation of
the phenol and the retention of the 3-methyl group.

This guide compares the

C NMR profile of the target compound against its direct precursor (4-hydroxy-3-
methylbenzaldehyde) and its non-methylated alternative (4-benzyloxybenzaldehyde). This
comparative approach allows for rapid validation of reaction completeness and structural
differentiation.

Key Performance Indicators (Spectral)

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b2355410?utm_src=pdf-interest
https://www.benchchem.com/product/b2355410?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2355410?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Precursor Non-Methylated
Feature Target Compound . .
(Alternative 1) (Alternative 2)
Carbonyl (
~190.8 ppm ~191.2 ppm 190.9 ppm
)
Ether Linkage (
~70.1 ppm Absent 70.1 ppm
)
Methyl Group (
~16.2 ppm ~16.0 ppm Absent
)
Ipso Carbon (
~161.5 ppm ~160.6 ppm ~163.5 ppm

)

Experimental Methodology

To ensure reproducibility, the following protocol defines the synthesis and characterization

workflow.

Synthesis Context (Reaction Monitoring)

The target is synthesized via Williamson ether synthesis:
o Reagents: 4-Hydroxy-3-methylbenzaldehyde + Benzyl bromide (

, DMF).[1]

 Critical Control Point: Monitoring the disappearance of the phenolic

signal and the appearance of the benzylic methylene peak.

NMR Sample Preparation Protocol

e Solvent Selection:CDCI

is the standard for resolution. DMSO-d
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is used only if solubility issues arise (shifts will vary by ~0.5-1.0 ppm).

e Concentration: 15-20 mg in 0.6 mL solvent (optimized for

C S/N ratio).

o Reference: Tetramethylsilane (TMS, 0.00 ppm) or solvent residual peak (CDCI

triplet at 77.16 ppm).

Comparative Analysis: C NMR Characterization
Comparison A: Product vs. Precursor (Validation of
Benzylation)

This comparison confirms the formation of the ether bond. The most diagnostic change is the
chemical shift of the oxygen-bearing carbon (C-4) and the appearance of the benzyl group.

Precursor (4-OH-3-
Target Product

Carbon Position Me) Shift Explanation
(ppm)
(ppm)
Minimal shielding
C=0 (Aldehyde) 191.2 190.8 .
effect upon alkylation.
Downfield shift due to
C-4 (Ipso to O) 160.6 161.5 alkylation (Ether vs
Phenol).
O-CH Primary Diagnostic:
Absent 70.1 New signal in aliphatic
-Ph region.
Retained signal;
ArCH 16.0 16.2 confirms methyl group
integrity.
New complex
Aromatic (Benzyl) Absent 127-137 multiplets (5 carbons)

from benzyl ring.
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Technical Insight: The appearance of the peak at 70.1 ppm combined with the retention of the

16.2 ppm methyl signal is the definitive "Go/No-Go" signature for successful synthesis.

Comparison B: Product vs. Alternative (Effect of
Methylation)

Distinguishing the target from 4-benzyloxybenzaldehyde (a common impurity or misidentified
analog) requires identifying the methyl-induced effects.

Non-Methylated Alt. Target Product
Carbon Position Diagnostic Logic
(ppm) (ppm)

Definitive Marker:

Ar-CH Absent 16.2 Presence confirms 3-

methyl scaffold.

Substitution Effect: C-
C-3 (Ortho to O) ~115.0 (CH) ~127.5 (C-q) 3 becomes quaternary

(lower intensity).

Upfield shift due to
C-4 (Ipso to O) 163.5 161.5 steric/electronic effect

of ortho-methyl.

Indistinguishable;
Cc=0 190.9 190.8 cannot be used for

differentiation.

Structural Elucidation Workflow

The following decision tree illustrates the logic flow for validating the compound using

C NMR data.
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Crude Product Isolated

Dissolve in CDCI3

Acquire 13C NMR (100 MHz+)

Check 190-192 ppm region

FAIL: No Aldehyde

(Sl R o g (Check Oxidation State)

Yes No

FAIL: No Benzyl Group

Check 15-17 ppm region

(Check Alkylation)

CONFIRMED: FAIL: No Methyl Group
4-(Benzyloxy)-3-methylbenzaldehyde (Wrong Starting Material)

Click to download full resolution via product page

Caption: Logical decision tree for validating 4-(Benzyloxy)-3-methylbenzaldehyde via
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C NMR markers.

Detailed Peak Assignment (Experimental Basis)

Based on comparative literature data for 4-benzyloxybenzaldehyde and 3-methyl analogues

(e.g., 4-(4-cyclohexylbutoxy)-3-methylbenzaldehyde), the following assignments are
established for CDCI

solution:

Carbonyl (C=0): 190.8 ppm

o The most downfield signal. Characteristic of benzaldehydes.

Aromatic C-4 (Ipso to O): 161.5 ppm

o Deshielded by the oxygen atom. Shifted slightly upfield relative to the non-methylated
analogue (163.5 ppm) due to the ortho-methyl group.

Aromatic C-1 (Ipso to C=0): ~130.0 ppm

o Typically found in the 129-131 ppm range.

Benzyl Aromatic Carbons: 127.0 — 137.0 ppm

o Ipso (Benzyl): ~136.5 ppm.

o Ortho/Meta/Para: Clustered peaks at 127.5, 128.2, 128.7 ppm.

Aromatic C-2, C-5, C-6 (Core Ring):

o C-2 (Ortho to C=0, Meta to Me): ~131.0 ppm.

o C-6 (Ortho to C=0): ~130.5 ppm.

o C-5 (Meta to C=0, Ortho to O): ~111-113 ppm (Shielded by ortho-oxygen).

Benzylic Methylene (O-CH

): 70.1 ppm
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o Sharp signal. Position is highly consistent across benzyl ethers.
e Aromatic Methyl (Ar-CH
): 16.2 ppm
o Diagnostic high-field signal.
References
o Synthesis & Characterization of 4-Benzyloxy-3-methylbenzaldehyde

o Source: National Institute of Public Health (NIPH) Report. "Synthesis of stilbene
derivatives and their biological activity." (Detailed synthesis of compound 6a).

e Spectral Data for 4-Benzyloxybenzaldehyde (Alternative 1)
o Source: ChemicalBook / Sigma-Aldrich Spectral D

o Spectral Data for 4-Hydroxy-3-methylbenzaldehyde (Precursor)
o Source: PubChem Compound Summary (CID 139901).

e Analogous Compound Data (3-Methyl-4-alkoxybenzaldehydes)

o Source: UKnowledge, University of Kentucky. "Structure-based discovery of mPGES-1
inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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[https://www.benchchem.com/product/b2355410#c13-nmr-characterization-of-4-benzyloxy-3-
methylbenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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